molecular formula C₁₉H₁₉D₃Cl₃NO₄ B1146935 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 CAS No. 1246820-72-3

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3

Cat. No.: B1146935
CAS No.: 1246820-72-3
M. Wt: 437.76
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Description

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a deuterated derivative of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine. This compound is primarily used in research settings, particularly in the field of proteomics. The deuterium labeling (d3) is often employed to facilitate the study of metabolic pathways and to enhance the accuracy of mass spectrometry analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves several steps:

    Starting Materials: The synthesis begins with trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester.

    Reaction Conditions: The reaction typically involves the use of chloroform, ethyl acetate, and methanol as solvents.

Industrial Production Methods

Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in scaling up the production while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound within biological systems. This compound primarily targets enzymes involved in metabolic pathways, facilitating the study of enzyme-substrate interactions and the identification of metabolic intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine: The non-deuterated version of the compound.

    N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d2: A similar compound with two deuterium atoms instead of three.

Uniqueness

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is unique due to its three deuterium atoms, which provide enhanced stability and accuracy in mass spectrometry analysis compared to its non-deuterated and d2 counterparts. This makes it particularly valuable in research applications where precise tracking and quantification are essential.

Properties

IUPAC Name

ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGBHOTGMYPHH-XRCRJJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858514
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-72-3
Record name Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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